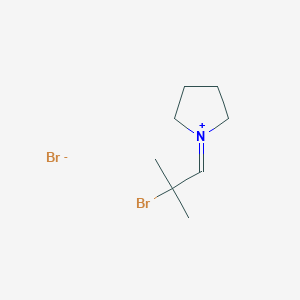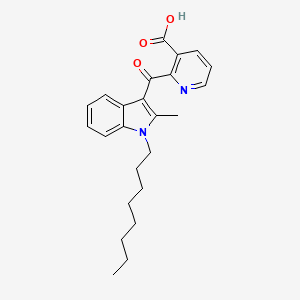
2,3-Dimethyl-5-(2-oxoheptyl)cyclopent-2-EN-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dimethyl-5-(2-oxoheptyl)cyclopent-2-EN-1-one is an organic compound with a complex structure that includes a cyclopentene ring substituted with dimethyl groups and a heptyl ketone side chain. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-5-(2-oxoheptyl)cyclopent-2-EN-1-one can be achieved through several synthetic routes. One common method involves the alkylation of 2,3-dimethylcyclopent-2-en-1-one with a suitable heptyl ketone precursor under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the cyclopentenone, followed by the addition of the heptyl ketone.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dimethyl-5-(2-oxoheptyl)cyclopent-2-EN-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted cyclopentenones depending on the nucleophile used.
Applications De Recherche Scientifique
2,3-Dimethyl-5-(2-oxoheptyl)cyclopent-2-EN-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the synthesis of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action of 2,3-Dimethyl-5-(2-oxoheptyl)cyclopent-2-EN-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s reactivity is largely influenced by the presence of the cyclopentenone ring and the ketone group, which can participate in various chemical reactions. The pathways involved may include nucleophilic addition, conjugate addition, and other electrophilic reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dimethylcyclopent-2-en-1-one: Lacks the heptyl ketone side chain but shares the cyclopentenone core.
Cyclopent-2-en-1-one: A simpler structure without the dimethyl and heptyl substitutions.
2,3-Dimethyl-2-cyclopentenone: Similar structure but different substitution pattern.
Uniqueness
2,3-Dimethyl-5-(2-oxoheptyl)cyclopent-2-EN-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both the dimethyl groups and the heptyl ketone side chain makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
89506-48-9 |
|---|---|
Formule moléculaire |
C14H22O2 |
Poids moléculaire |
222.32 g/mol |
Nom IUPAC |
2,3-dimethyl-5-(2-oxoheptyl)cyclopent-2-en-1-one |
InChI |
InChI=1S/C14H22O2/c1-4-5-6-7-13(15)9-12-8-10(2)11(3)14(12)16/h12H,4-9H2,1-3H3 |
Clé InChI |
NQGVHLNXQBJBLW-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(=O)CC1CC(=C(C1=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


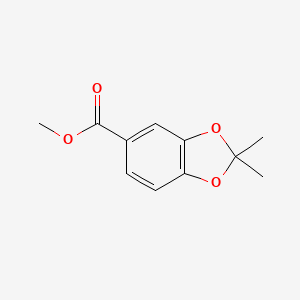
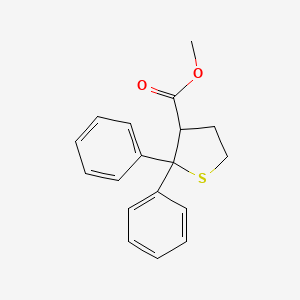
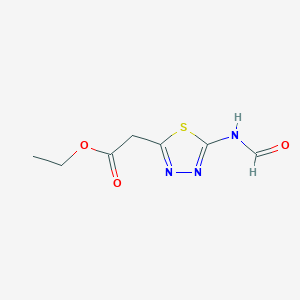

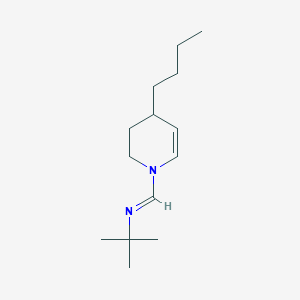
![4-Methyl-2-[(trichloromethyl)sulfanyl]-1,3-thiazole](/img/structure/B14397331.png)
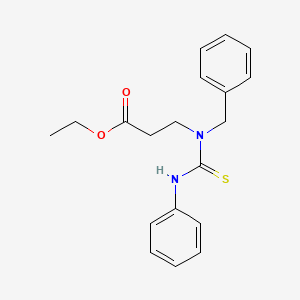
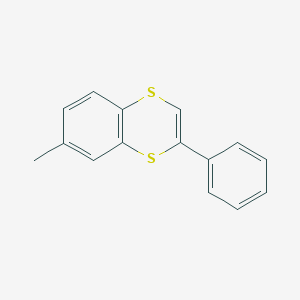
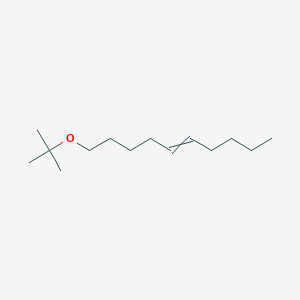
![N-(Phenylcarbamoyl)-N-[(phenylcarbamoyl)oxy]acetamide](/img/structure/B14397350.png)
![Trimethyl{2-[2-(trimethylsilyl)furan-3-yl]ethoxy}silane](/img/structure/B14397357.png)
